molecular formula C12H16FN5O2S B2980560 N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine CAS No. 478032-15-4

N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine

Cat. No.: B2980560
CAS No.: 478032-15-4
M. Wt: 313.35
InChI Key: ZMPYAJJCEKOLOI-UHFFFAOYSA-N
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Description

N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is an organic compound that forms a critical part of various scientific research and industrial applications. Known for its unique chemical structure, this compound is leveraged across multiple domains due to its specific reactivity and interactions with biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep reaction process involving the sulfonation of a triazole ring followed by N,N-dimethylation. Generally, the synthesis begins with a 4-fluorophenylsulfonyl chloride reacting with a triazole derivative in the presence of a base, such as triethylamine, to form the core structure. Subsequently, the dimethylamino group is introduced through a substitution reaction using dimethylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is optimized to achieve high yields and purity. The process typically involves continuous flow synthesis, where reactants are introduced into a reactor under regulated temperature and pressure conditions, followed by isolation and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes:

  • Substitution Reactions: : It reacts with various nucleophiles or electrophiles to form substituted derivatives.

  • Oxidation: : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Can be reduced to remove sulfonyl groups or alter its oxidation state.

Common Reagents and Conditions

  • Nucleophiles: : Such as alkyl halides or amines.

  • Oxidizing Agents: : Like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing Agents: : Including lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is used extensively in:

  • Chemistry: : As a building block for the synthesis of complex molecules and pharmaceuticals.

  • Biology: : To study interactions with enzymes and receptors, providing insights into biochemical pathways.

  • Industry: : Utilized in the formulation of specialty chemicals and advanced materials due to its unique reactivity.

Mechanism of Action

This compound’s mechanism of action often involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved typically include signal transduction or metabolic pathways where the compound plays a role in modulating biochemical reactions.

Comparison with Similar Compounds

When compared to other sulfonyl-triazole compounds, N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine stands out due to its dual dimethylamine functionalities, which confer unique electronic and steric properties.

Similar Compounds Include

  • N-{3-(ethylamino)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-diethylamine

  • N-{3-(methylamino)-1-[(4-bromophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine

Each of these compounds, while similar in structure, showcases distinct reactivity patterns and applications based on their individual functional groups.

There you go! Happy to elaborate on any section if needed.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPYAJJCEKOLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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